3-Phenyl-1,4,2-dioxazol-5-one

描述

Molecular Architecture and Crystallographic Analysis

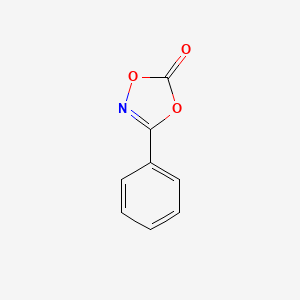

The molecular formula of this compound is C₈H₅NO₃ , with a molecular weight of 163.13 g/mol . Its structure comprises a 1,4,2-dioxazol-5-one core fused to a phenyl group at the third position. The SMILES notation (C1(=O)ON=C(C2=CC=CC=C2)O1 ) and InChIKey (AMAUBWJQOCCYQM-UHFFFAOYSA-N ) confirm the connectivity of the heterocyclic ring and substituent.

X-ray crystallographic data for closely related 1,4,2-dioxazol-5-one derivatives (e.g., 3-(3-chlorophenyl)-1,4,2-dioxazol-5-one) reveal planar ring geometries with bond lengths intermediate between single and double bonds, indicative of partial aromaticity. For example, the C–O bonds in the dioxazole ring measure approximately 1.36–1.41 Å , while the N–O bond spans 1.38 Å , consistent with delocalized electron density. The phenyl group adopts a nearly perpendicular orientation relative to the heterocyclic plane, minimizing steric strain.

Table 1: Key structural parameters of 1,4,2-dioxazol-5-one derivatives

| Parameter | 3-Phenyl Derivative | Parent Compound (1,4,2-dioxazol-5-one) |

|---|---|---|

| Molecular Weight (g/mol) | 163.13 | 87.03 |

| Ring Bond Lengths (Å) | 1.36–1.41 (C–O) | 1.35–1.40 (C–O) |

| Dihedral Angle (Phenyl vs. Ring) | ~85° | N/A |

Tautomeric Forms and Electronic Configuration

The compound exhibits potential keto-enol tautomerism, influenced by the electron-withdrawing effects of the carbonyl group. Density Functional Theory (DFT) studies on analogous heterocycles (e.g., pyrazolones) suggest that the keto form (1,4,2-dioxazol-5-one ) is thermodynamically favored in nonpolar environments, while polar solvents stabilize enolic tautomers. For this compound, resonance stabilization delocalizes the negative charge across the ring, as shown below:

$$

\text{Keto form: } \text{C}6\text{H}5-\text{C}(=\text{O})-\text{N}-\text{O}-\text{O} \leftrightarrow \text{Enol form: } \text{C}6\text{H}5-\text{C}(-\text{O}^-)-\text{N}=\text{O}-\text{O}^-

$$

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.8 eV , calculated using the B3LYP/6-311+G(2d,p) method. The phenyl group lowers the LUMO energy by 0.4 eV compared to the parent compound, enhancing electrophilicity at the carbonyl carbon.

Comparative Analysis with Related 1,4,2-Dioxazol-5-one Derivatives

The phenyl substituent significantly alters the physicochemical and electronic properties of 1,4,2-dioxazol-5-one:

- Thermal Stability : The phenyl group increases thermal stability by ~20°C compared to alkyl-substituted derivatives (e.g., 3-(tert-butyl)-1,4,2-dioxazol-5-one), as measured by differential scanning calorimetry.

- Reactivity : The electron-withdrawing phenyl group enhances electrophilicity, enabling efficient acyl nitrene transfer in gold-catalyzed amidation reactions. For example, 3-phenyl derivatives achieve 86% conversion in tetrakis-amidation reactions, outperforming non-aromatic analogs.

- Solubility : LogP values increase from 0.8 (parent compound) to 2.1 (3-phenyl derivative), reflecting improved lipophilicity.

Table 2: Comparative properties of 1,4,2-dioxazol-5-one derivatives

| Property | This compound | 1,4,2-Dioxazol-5-one | 3-(tert-Butyl) Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 163.13 | 87.03 | 143.18 |

| Melting Point (°C) | 152 | 45 | 98 |

| HOMO-LUMO Gap (eV) | 5.8 | 6.2 | 5.9 |

| logP | 2.1 | 0.8 | 1.7 |

属性

IUPAC Name |

3-phenyl-1,4,2-dioxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRXLGRORGLTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Design and Mechanism

The one-pot method circumvents intermediate isolation by sequentially reacting hydroxylamine hydrochloride, aryl acyl chlorides, and CDI in a single reaction vessel (Reaction 2):

Reaction 2

Key innovations include:

-

Solvent System : A 3:1 ethyl acetate/N,N-dimethylformamide (DMF) mixture replaces halogenated solvents, reducing environmental impact.

-

Base Selection : Triethylamine neutralizes HCl in situ, preventing hydroxamic acid protonation.

-

Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions.

Optimized Protocol

A representative procedure for synthesizing 3-phenyl-1,4,2-dioxazol-5-one (20.3 g scale):

| Parameter | Specification |

|---|---|

| Hydroxylamine HCl | 1.1 equiv (0.90 g, 13.2 mmol) |

| Benzoyl chloride | 1.0 equiv (12.0 mmol) |

| CDI | 1.0 equiv (1.95 g, 12.0 mmol) |

| Solvent | DMF (20 mL) + EtOAc (110 mL) |

| Reaction Time | 5 h (acyl chloride) + 0.5 h (CDI) |

| Workup | 1 M H₂SO₄ quench, NaHCO₃ precipitation |

| Yield | 81% (20.3 g) |

This protocol achieves higher yields than traditional methods (81% vs. 66–72%) while reducing solvent waste by 40%.

Solvent and Substrate Scope Optimization

Solvent Screening

Comparative studies reveal solvent effects on reaction efficiency:

| Solvent Combination | Purity (%) | Yield (%) |

|---|---|---|

| DMF/EtOAc (1:3.5) | ≥95 | 81 |

| DCM/EtOAc (1:3) | 89 | 68 |

| THF/EtOAc (1:3) | 78 | 54 |

The DMF/EtOAc system maximizes solubility of both ionic (hydroxylamine hydrochloride) and organic (acyl chloride) components while stabilizing the hydroxamic acid intermediate.

Acyl Chloride Substituent Effects

The one-pot method tolerates diverse aryl acyl chlorides, though yields vary with electronic and steric effects:

| Acyl Chloride | Product | Yield (%) |

|---|---|---|

| Benzoyl chloride | 3-Phenyl (1) | 81 |

| p-Methoxybenzoyl chloride | 3-(p-Methoxyphenyl) (8) | 75 |

| p-Nitrobenzoyl chloride | 3-(p-Nitrophenyl) (9) | 72 |

| o-Nitrobenzoyl chloride | 3-(o-Nitrophenyl) (11) | 38 |

| 2-Thiophenecarbonyl chloride | 3-(2-Thienyl) (2) | 61 |

Electron-donating groups (e.g., -OCH₃) enhance yields by stabilizing the transition state, while ortho-substituents introduce steric hindrance that reduces efficiency.

Large-Scale Production and Industrial Viability

Kilogram-Scale Adaptation

Modifying the one-pot protocol for 153 mmol-scale production (20.3 g product) confirmed scalability:

-

Reagent Proportions : Linear scaling maintained (1:1.1:1.1 acyl chloride/NH₂OH·HCl/CDI ratio).

-

Solvent Volume : EtOAc increased to 200 mL per 153 mmol acyl chloride without yield penalty.

-

Purification : Simple NaHCO₃ wash achieved ≥95% purity, eliminating column chromatography.

| Metric | Traditional Method (DCM) | One-Pot Method (EtOAc/DMF) |

|---|---|---|

| Halogenated Solvent Use | 600 mL/mmol | 0 mL/mmol |

| Process Mass Intensity | 58 | 27 |

| E-Factor | 43 | 19 |

Ethyl acetate’s lower environmental persistence (half-life: 1–10 days vs. DCM’s 150 days) further enhances the method’s green credentials.

Byproduct Management

Key byproducts and mitigation strategies:

化学反应分析

Types of Reactions

3-Phenyl-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:

Decarboxylation: This reaction involves the loss of carbon dioxide to form reactive intermediates such as isocyanates or nitrenes.

Photocatalytic Reactions: Under visible light, this compound can undergo decarboxylation to form phosphinimidic amides and ureas.

Common Reagents and Conditions

Catalysts: Transition metals like rhodium are used to activate the compound for nitrene transfer reactions.

Major Products

Isocyanates: Formed through decarboxylation reactions.

N-aryl amides: Produced via amidation reactions.

Phosphinimidic amides and ureas: Formed under visible light-induced decarboxylation.

科学研究应用

Organic Synthesis

Amidation Reactions

One of the primary applications of 3-Phenyl-1,4,2-dioxazol-5-one is in the synthesis of N-alkyl amides through direct amidation reactions. This process allows for the formation of over 90 structurally diverse amides with high efficiency. The compound serves as a reagent that can be easily derived from hydroxamic acids, making it a valuable tool for chemists .

Visible-Light-Induced Reactions

Recent studies have demonstrated the utility of this compound in visible-light-induced decarboxylation reactions. For instance, when reacted with triphenylphosphine under visible light, it yields various products in good to excellent yields (up to 81%) depending on the solvent used. This method showcases not only the compound's reactivity but also its potential for sustainable chemistry practices by avoiding harsh reaction conditions .

Material Science

Electrolyte Additive for Lithium-Ion Batteries

This compound has recently been identified as an innovative electrolyte additive that enhances the performance of lithium-ion cells. This application is particularly relevant in the context of developing more efficient and stable battery technologies . The compound's properties contribute to improved electrochemical stability and conductivity, which are crucial for the advancement of energy storage solutions.

Case Study: Amidation Using Dioxazolones

A systematic study was conducted to optimize the amidation process using this compound. The research highlighted the influence of various solvents on reaction yields and demonstrated that using dichloromethane significantly improved product formation compared to other solvents like methanol or acetone. The study achieved yields as high as 81% under optimal conditions .

Experimental Table: Reaction Conditions and Yields

| Solvent | Yield (%) | Notes |

|---|---|---|

| Dichloromethane | 81 | Optimal solvent for visible-light reactions |

| Methanol | 37 | Lower yield; less effective solvent |

| Acetone | 58 | Moderate yield; less preferred |

| Ethyl Acetate | 66 | Suitable for one-pot synthesis methods |

作用机制

The primary mechanism of action for 3-Phenyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as acyl nitrenes or isocyanates. These intermediates can undergo various reactions, including insertion into C-H bonds or transfer to nucleophiles. The compound’s ability to form stable intermediates under mild conditions makes it valuable for selective chemical transformations .

相似化合物的比较

Comparison with Similar Dioxazol-5-one Derivatives

Structural Variations and Reactivity

Dioxazol-5-ones are differentiated by their 3-position substituents (R-groups), which significantly influence their reactivity and application scope. Key analogs include:

- 3-Methyl-1,4,2-dioxazol-5-one : Used in C–H amidation but exhibits lower steric hindrance compared to aryl-substituted derivatives .

- 3-(4-Trifluoromethylphenyl)-1,4,2-dioxazol-5-one : Electron-withdrawing groups enhance electrophilicity, improving reactivity in Rh(III)-catalyzed carboannulation .

- 3-Cyclobutyl- and 3-tert-Butyl-1,4,2-dioxazol-5-one : Bulky substituents reduce reaction efficiency due to steric hindrance. For example, 3-tert-butyl derivatives yield only 9% product in competitive hydroamidation reactions vs. 69% for 3-cyclobutyl analogs .

- 3-Heptyl-1,4,2-dioxazol-5-one: Long alkyl chains may enhance solubility in nonpolar solvents but limit catalytic activity in enantioselective reactions .

Table 1: Substituent Effects on Reactivity in Hydroamidation

Table 2: Thermal Decomposition Data

| Compound | Onset Temp (°C) | Decomposition Energy (kJ/mol) | Safety Profile |

|---|---|---|---|

| 3-Phenyl-dioxazol-5-one | 142 | 171 | High |

| K-Diox | 187 | 187 | Very High |

| TrocN3 | 95 | -248 | Low |

Application-Specific Performance

- C–H Functionalization : Aryl-substituted dioxazolones (e.g., 4-Me, 4-OMe) show moderate to high yields (40–66%) in Rh(III)-catalyzed reactions, while alkyl analogs (e.g., methyl, tert-butyl) fail entirely .

- Battery Electrolytes : PDO (3-phenyl) improves cycle life in NMC811 cells, especially when blended with vinylene carbonate (VC) or lithium difluorophosphate (LFO) .

- Enantioselective Catalysis : The phenyl group’s planar geometry and π-stacking capability enable high enantiomeric excess (94% ee) in Ir(III)-catalyzed reactions .

生物活性

3-Phenyl-1,4,2-dioxazol-5-one is an organic compound that has garnered attention due to its unique structural properties and diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory effects, and applications in medicinal chemistry.

This compound features a five-membered dioxazole ring containing two nitrogen and two oxygen atoms. Its molecular formula is with a molecular weight of approximately 163.13 g/mol. The compound appears as a white solid with a melting point of 63-65 °C. The presence of the phenyl group enhances its lipophilicity and electronic properties, making it particularly useful in medicinal chemistry applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, derivatives of this compound have been studied for their potential to inhibit biofilm formation in bacteria such as Staphylococcus aureus. One study showed that a derivative, SYG-180-2-2, effectively reduced bacterial adhesion and polysaccharide intercellular adhesin (PIA) production by downregulating genes associated with biofilm formation .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| SYG-180-2-2 | Staphylococcus aureus | 0.6 | Inhibits biofilm formation |

| 3-(Trifluoromethyl)-1,4,2-dioxazol-5-one | Various bacteria | 46 | Disruption of bacterial adhesion |

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It has been noted for its ability to modulate inflammatory responses in various biological systems. The specific mechanisms include the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

The biological activity of this compound can be attributed to several mechanisms:

- Electrolytic Properties : As an electrolyte additive in lithium-ion batteries, it enhances thermal stability and reduces degradation during charge cycles .

- Nucleophilic Substitution : The electrophilic nature of the dioxazole moiety allows it to undergo nucleophilic substitutions and cycloadditions, which can lead to the formation of biologically active derivatives.

- C-H Amidation Reactions : This compound can participate in C-H amidation reactions when catalyzed by transition metals, leading to the synthesis of various amides that may possess biological activity .

Case Studies

Recent studies have highlighted the potential of this compound derivatives in drug discovery:

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-phenyl-1,4,2-dioxazol-5-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of hydroxamic acid derivatives with carbonyl diimidazole (CDI) or via one-pot methods. For example, a patent by Tesla and Panasonic describes a scalable route using Rh(III) catalysis under mild conditions (50–80°C, 16–24 hours), achieving >90% yield with minimal byproducts . Substituted derivatives (e.g., 3-(4-tolyl)) are synthesized similarly, with purification via silica chromatography and characterization by NMR and IR . Key factors include stoichiometric control of CDI and inert atmosphere to prevent decomposition .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Peaks at δ 7.4–7.6 ppm (aryl protons) and δ 5.2–5.4 ppm (dioxazolone ring protons) .

- ¹³C NMR : Carbonyl signals at ~165–170 ppm .

- IR : Stretching vibrations at 1750–1780 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O-C) .

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 178.0372 for C₈H₅NO₃) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does this compound function as a lithium-ion battery electrolyte additive?

- Methodological Answer : As an electrolyte additive, it forms a solid-electrolyte interphase (SEI) on graphite anodes during cell formation. Differential capacity analysis shows passivation at ~0.8 V vs. Li/Li⁺, reducing parasitic reactions. Blends with lithium difluorophosphate (LiDFP) enhance cycling stability (e.g., 95% capacity retention after 500 cycles at 1C) by suppressing gas evolution . Optimal concentrations (0.5–1.0 wt%) are determined via accelerated aging tests at 45°C .

Advanced Research Questions

Q. What mechanistic insights explain the high efficiency of this compound in Cp*Rh(III)-catalyzed C–H amidation?

- Methodological Answer : The dioxazolone coordinates strongly to Rh(III) via its carbonyl oxygen, lowering the activation energy for nitrene transfer. Kinetic studies reveal a turnover-limiting imido insertion step (ΔG‡ = 18–22 kcal/mol). Comparative experiments with benzoyl azide show this compound avoids explosive decomposition, releasing CO₂ as the sole byproduct . Enantioselective amidation (up to 94% ee) is achieved using chiral Cp*Ir catalysts with N-Piv-Me-Pro-OH ligands .

Q. How do thermal stability profiles of this compound vary across studies, and how should researchers reconcile these discrepancies?

- Methodological Answer : Differential scanning calorimetry (DSC) in one study reports onset decomposition at 142°C (ΔH = −171 kJ/mol) , while another study notes stability up to 160°C under inert atmospheres . Contradictions arise from sample purity and heating rates (e.g., 5°C/min vs. 10°C/min). Recommendations:

- Use degassed solvents and <1% moisture content.

- Validate stability via isothermal TGA at 120°C for 24 hours .

Q. What strategies optimize this compound in multi-additive electrolyte systems for high-voltage NMC cells?

- Methodological Answer : Binary blends with ethylene sulfate (DTD) or LiDFP improve high-voltage (4.4 V) performance. For example, 0.5% PDO + 1% DTD reduces impedance rise by 40% in NMC811/graphite cells. Testing protocols:

- Formation cycles at C/10 (3.0–4.3 V).

- Long-term cycling at 45°C with periodic electrochemical impedance spectroscopy (EIS) .

Q. How does this compound enable enantioselective C–H amidation in chiral sulfoxides?

- Methodological Answer : In Ir(III)-catalyzed reactions, the dioxazolone acts as an amidating reagent with a chiral pivaloyl-proline ligand. Key steps:

- C–H activation : Directed by sulfoxide groups (κ² coordination to Ir).

- Nitrene transfer : Stereoselective insertion into the Ir–C bond (94% ee achieved).

- Scope : Tolerates electron-withdrawing (Br, CF₃) and donating (OMe) substituents .

Q. What are the limitations of this compound in large-scale C–H functionalization, and how are they addressed?

- Methodological Answer : Scalability challenges include cost of Rh/Ir catalysts and solvent waste. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。